Amifloxacin N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88569-53-3 |
|---|---|
Molecular Formula |
C16H19FN4O4 |
Molecular Weight |
350.34 g/mol |
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H19FN4O4/c1-18-20-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)20)19-3-5-21(2,25)6-4-19/h7-9,18H,3-6H2,1-2H3,(H,23,24) |
InChI Key |
KOHWXWKRVBJAQK-UHFFFAOYSA-N |
SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amifloxacin N-oxide |
Origin of Product |
United States |
Mechanisms of Formation of Amifloxacin N Oxide
Biotransformation Pathways Leading to Amifloxacin (B1664871) N-Oxide
Biotransformation is a key process in the metabolism and degradation of pharmaceutical compounds. For amifloxacin, this includes metabolic activities in animals and transformations by microorganisms like fungi.
In laboratory settings, amifloxacin is metabolized into two primary derivatives: N-desmethyl amifloxacin and Amifloxacin N-oxide. nih.govmdpi.com Studies evaluating the in vitro activities of these metabolites have shown that this compound is the least active of the three compounds against a range of clinical bacterial isolates. nih.gov The formation of the N-oxide occurs on the piperazine (B1678402) ring, a common site for metabolic modification in many fluoroquinolones. nih.govmdpi.com
Table 1: In Vivo Metabolites of Amifloxacin
| Parent Compound | Metabolite | Relative Activity |
|---|---|---|
| Amifloxacin | N-desmethyl amifloxacin | As active as amifloxacin against many gram-negative bacteria. nih.gov |
The enzymatic oxidation of fluoroquinolones primarily targets the piperazine ring, a feature common to amifloxacin. researchgate.netnih.gov The tertiary amine group within this ring is particularly susceptible to oxidation, which can lead to the formation of N-oxides. researchgate.net This transformation is often mediated by oxidoreductase enzymes, such as cytochrome P450 monooxygenases, which are known to catalyze the oxidation of a wide variety of substrates. researchgate.net In animals, fluoroquinolones like ofloxacin (B1677185) and pefloxacin (B1679150) are known to be modified by N-oxidation of their methylpiperazine rings. researchgate.net The process involves an electron transfer mechanism that forms reactive ions, with amino groups being particularly susceptible to conversion into N-oxides. researchgate.net
Table 2: Enzymes and Processes in Fluoroquinolone Oxidation
| Enzyme/Process | Role in Oxidation | Relevant Fluoroquinolones |
|---|---|---|
| Cytochrome P450 | Catalyzes oxidation of various drug compounds. researchgate.net | Ofloxacin, Pefloxacin researchgate.net |
| Laccases / Peroxidases | Fungal enzymes capable of oxidizing fluoroquinolones. | Levofloxacin (B1675101) nih.gov |
Certain fungi have demonstrated the ability to transform fluoroquinolone antibiotics, with N-oxidation being a significant pathway. The ascomycete fungus Xylaria longipes has been shown to selectively and almost quantitatively convert N4'-methylated fluoroquinolones, such as enrofloxacin (B1671348) and danofloxacin, into their respective N-oxides. researchgate.net Similarly, the fungus Mucor ramannianus metabolizes enrofloxacin, yielding enrofloxacin N-oxide as the primary metabolite, accounting for 62% of the total products. researchgate.net
The white-rot fungus Coriolopsis gallica can also biotransform levofloxacin, with mass spectrometry identifying the main product as levofloxacin N-oxide. nih.gov This transformation is often carried out by extracellular enzymes like laccases and peroxidases. This fungal-mediated N-oxidation has been found to significantly reduce the antibacterial activity and cytotoxicity of the parent fluoroquinolones. researchgate.net
Table 3: Fungal Species Involved in Fluoroquinolone N-Oxidation
| Fungal Species | Fluoroquinolone Substrate | Primary Product |
|---|---|---|
| Xylaria longipes | Enrofloxacin, Danofloxacin, Marbofloxacin | Respective N-oxides researchgate.net |
| Mucor ramannianus | Enrofloxacin | Enrofloxacin N-oxide researchgate.net |
Abiotic Degradation and Synthesis Routes of this compound
Outside of biological systems, amifloxacin can be transformed into its N-oxide through chemical reactions, particularly those involving oxidation and exposure to light.
Advanced oxidation processes (AOPs) are effective in degrading fluoroquinolones. These processes often involve highly reactive species that attack the molecule, with the piperazine ring being a common reaction site. The oxidation of fluoroquinolones with agents like peroxymonosulfate (B1194676) (PMS) and permanganate (B83412) can lead to the cleavage and transformation of the piperazine ring. researchgate.net The mechanism often involves an electron transfer to form reactive ions, with the secondary and tertiary amine groups of the piperazine ring being highly reactive. researchgate.net This reactivity can lead to the formation of various products, including N-oxides under specific conditions. Studies on ciprofloxacin (B1669076) and pefloxacin show that oxidizing radicals readily attack the piperazine ring. researchgate.net
Photolysis, or degradation by light, is another significant pathway for the transformation of fluoroquinolones. For structurally similar compounds like levofloxacin, exposure to sunlight-driven advanced oxidation processes can lead to its transformation into an N-oxide derivative. nih.gov This occurs because the piperazine ring is a primary site for such transformations. nih.gov The stability of fluoroquinolones in water is often dependent on pH and temperature, and degradation is significantly faster when exposed to light, indicating that direct photolysis is a key process for their elimination from surface waters. researchgate.net
Synthetic Methodologies for Related N-Oxides
Several synthetic strategies have been developed for the preparation of quinolone N-oxides. One notable method involves the controlled partial hydrogenation of 2-nitrobenzoyl enamines . researchgate.net This procedure utilizes a platinum-catalyzed hydrogenation that selectively reduces the nitro group to a hydroxylamine, which then cyclizes to form the 4-quinolone N-oxide. researchgate.net This method has been successfully applied to prepare 2-alkyl-4-quinolone N-oxides. researchgate.net
Another common approach is the direct oxidation of the corresponding quinoline (B57606) or fluoroquinolone . This can be achieved using various oxidizing agents. For instance, meta-chloroperoxybenzoic acid (mCPBA) is a widely used reagent for the N-oxidation of aminopyridines and related heterocyclic compounds. nih.gov
The following table summarizes some of the synthetic approaches for quinolone N-oxides found in the literature:
| Method | Starting Material | Reagents/Catalyst | Product Type | Reference |
| Controlled Partial Hydrogenation | 2-Nitrobenzoyl enamines | Pt/Al2O3, H2 | 2-Alkyl-4-quinolone N-oxides | researchgate.net |
| Direct Oxidation | Aminopyridines | mCPBA | Aminopyridine N-oxides | nih.gov |
| Cyclization | 2-Amino-5-chlorobenzophenone and chloroacetyl chloride | Acetic acid | Quinazoline N-oxide | nih.gov |
It is important to note that the choice of synthetic route depends on the specific structure of the target N-oxide and the availability of starting materials. The development of efficient and selective synthetic methods remains an active area of research in medicinal chemistry.
Advanced Analytical Characterization of Amifloxacin N Oxide
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental for isolating amifloxacin (B1664871) N-oxide from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amifloxacin and its metabolites, including the N-oxide form. An automated column-switching HPLC method has been developed for the simultaneous determination of amifloxacin, N-desmethylamifloxacin, and amifloxacin N-oxide in biological samples like plasma and urine. nih.gov This method involves direct injection of diluted samples onto a cation-exchange pre-column, followed by a wash and subsequent transfer to the analytical column for separation. nih.gov
This technique demonstrates high precision and accuracy, with linear responses observed over a significant concentration range, making it suitable for quantifying these compounds in samples from various species. nih.gov The minimum quantifiable levels are typically in the range of 0.10 µg/ml for plasma and 0.50 µg/ml for urine. nih.gov
Table 1: HPLC Method Parameters for Amifloxacin and Metabolite Analysis
| Parameter | Value |
|---|---|
| Sample Pre-treatment | Dilution 1:1 with 0.5 M sodium citrate (B86180) buffer (pH 2.5) |
| Pre-column | Cation-exchange |
| Analytical Column | Reversed-phase C18 |
| Detection | UV/Vis |
| Linearity Range (Plasma) | 0.10-5.0 µg/ml |
| Linearity Range (Urine) | 0.50-100 µg/ml |
| Minimum Quantifiable Level (Plasma) | 0.10 µg/ml |
| Minimum Quantifiable Level (Urine) | 0.50 µg/ml |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation and sensitive detection of fluoroquinolone metabolites like this compound. researchgate.netresearchgate.netresearchgate.net This powerful combination allows for the separation of compounds by LC followed by their identification based on mass-to-charge ratio and fragmentation patterns by MS/MS. researchgate.netnih.gov
LC-MS/MS methods are crucial for distinguishing between N-oxides and hydroxylated metabolites, which can be challenging. nih.gov Under atmospheric pressure chemical ionization (APCI-MS) conditions, N-oxides characteristically produce [M+H-O]+ ions, a feature not observed with hydroxylated compounds. nih.gov Electrospray ionization (ESI) is also commonly used, though fragmentation patterns may differ. nih.govnih.gov The high sensitivity of LC-MS/MS enables trace analysis, with method detection limits often reaching the low nanogram per liter (ng/L) level in environmental and biological samples. researchgate.net
Chiral Chromatographic Techniques for Enantiomeric Resolution of Fluoroquinolone N-Oxides
Many fluoroquinolones are chiral compounds, and their N-oxide metabolites can also exist as enantiomers. nih.gov Chiral chromatography is essential for separating these stereoisomers to study their distinct biological activities and fates. wikipedia.org Techniques for the enantioseparation of fluoroquinolone N-oxides, such as ofloxacin-N-oxide, have been developed using chiral HPLC-MS/MS. researchgate.net
One common approach is ligand-exchange chromatography, often performed on a conventional C18 column with a mobile phase containing a chiral selector, such as an amino acid (e.g., L-isoleucine), and a metal salt (e.g., copper sulfate). nih.govnih.govresearchgate.net Another strategy involves the use of chiral stationary phases (CSPs), such as those based on crown ethers. scilit.com These methods allow for the baseline separation of enantiomers, which is critical for accurate quantification and characterization. nih.govnih.gov
Spectroscopic Identification Approaches
Spectroscopic methods provide detailed structural information and are used for the detection and quantification of this compound.
Mass Spectrometry Fragmentation Pattern Analysis
Mass spectrometry (MS) is pivotal for the structural confirmation of this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a fingerprint for the molecule. For fluoroquinolone N-oxides, a characteristic fragmentation pathway involves the neutral loss of an oxygen atom ([M+H-O]+) from the protonated molecular ion, particularly under APCI conditions. nih.gov Other common fragmentations for fluoroquinolones include the loss of CO2 and H2O, and cleavages within the piperazine (B1678402) ring structure. researchgate.net For instance, the analysis of levofloxacin (B1675101) N-oxide, a related compound, showed a primary ion at m/z 378, which upon fragmentation, resulted in ions at m/z 362 (loss of oxygen) and m/z 334 (loss of CO2). researchgate.net These predictable fragmentation pathways are crucial for identifying N-oxide metabolites in complex samples. nih.govresearchgate.net
Table 2: Common Mass Spectrometry Fragmentation of Fluoroquinolone N-Oxides
| Precursor Ion | Fragmentation | Characteristic Loss | Ionization Mode |
|---|---|---|---|
| [M+H]+ | [M+H-O]+ | Oxygen atom (16 Da) | APCI |
| [M+H]+ | [M+H-H2O]+ | Water (18 Da) | ESI |
| [M+H]+ | [M+H-CO2]+ | Carbon Dioxide (44 Da) | ESI/APCI |
| [M+H]+ | Piperazine Ring Cleavage | Various side-chain fragments | ESI/APCI |
Spectrofluorimetric and Spectrophotometric Detection Methods
Spectrofluorimetry and spectrophotometry offer sensitive and often simple methods for the detection and quantification of fluoroquinolones and their derivatives. Fluoroquinolones are inherently fluorescent, a property that can be exploited for their analysis. nih.govnih.gov Spectrofluorimetric methods can achieve low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net
The fluorescence properties can be influenced by the solvent environment. For example, the use of micellar media, such as sodium dodecyl sulfate (B86663) (SDS), can enhance the fluorescence of some fluoroquinolones and minimize background interference from biological matrices like serum and urine. nih.gov Spectrophotometric methods, based on UV absorbance, are also widely used, often in conjunction with HPLC for quantification. nih.govcncb.ac.cn These methods are valued for their robustness and are frequently applied in pharmaceutical quality control. researchgate.netresearchgate.net
Method Development and Validation for this compound Analysis
The analytical quantification of Amifloxacin and its primary metabolites, including this compound and N-desmethylamifloxacin, has been successfully achieved through the development of specialized high-performance liquid chromatography (HPLC) methods. nih.gov One such method utilizes an automated column-switching technique, which is particularly effective for analyzing samples in complex biological matrices like plasma and urine. nih.gov
This automated HPLC method involves minimal sample preparation, where plasma or urine samples are simply diluted with a sodium citrate buffer before being directly injected onto a cation-exchange pre-column. nih.gov This initial step serves as a crucial clean-up phase, as the pre-column is washed with water to remove interfering substances. nih.gov Following this wash, a column-switching device directs the effluent containing the analytes of interest to the analytical column for separation and quantification. nih.gov
The validation of this method has demonstrated its reliability and accuracy for quantifying this compound. nih.gov The precision for all related compounds was found to be within a range of ±1.9% to ±3.6%, with accuracy falling between -3.3% and +6.4% of the nominal values. nih.gov This level of precision and accuracy ensures that the measurements are both repeatable and true to the actual concentration. The method exhibits a linear response for standards across a significant range, making it versatile for different applications. nih.gov
The minimum quantifiable levels (MQLs) established for this method highlight its sensitivity, which is crucial for pharmacokinetic studies where concentrations can be very low. nih.gov
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Plasma | Urine |
|---|---|---|
| Linear Response Range | 0.10-5.0 µg/ml | 0.50-100 µg/ml |
| Minimum Quantifiable Level (MQL) | 0.10 µg/ml | 0.50 µg/ml |
| Precision (RSD %) | ±1.9 to ±3.6% | ±1.9 to ±3.6% |
| Accuracy (% of Nominal Value) | -3.3 to +6.4% | -3.3 to +6.4% |
Data sourced from a study on the automated determination of amifloxacin and its metabolites. nih.gov
This validated HPLC method is robust enough to be applied to plasma and urine samples from various species, including humans, monkeys, dogs, and rats, demonstrating its wide-ranging utility in preclinical and clinical research. nih.gov
Sensitivity and Selectivity Considerations in Fluoroquinolone Impurity Analysis
Sensitivity and selectivity are paramount in the analysis of fluoroquinolone impurities like this compound. The need for high sensitivity arises because metabolites and impurities are often present at much lower concentrations than the parent drug. nih.gov Analytical techniques must be capable of detecting these trace amounts reliably. For instance, methods like capillary electrophoresis coupled with laser-induced fluorescence (CE-LIF) have been developed for other fluoroquinolones, achieving very low detection limits in the nanogram-per-liter (ng/L) range. nih.gov
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other similar compounds, such as the parent drug, other metabolites, or matrix components. mdpi.com This is particularly important for this compound, which has been shown to be the least microbiologically active of Amifloxacin's metabolites. nih.gov An analytical method that cannot distinguish between the active parent compound and its less active or inactive N-oxide metabolite could lead to an inaccurate assessment of the drug's efficacy. nih.govnih.gov
The development of highly selective methods often involves advanced chromatographic techniques and detectors. HPLC, especially when coupled with mass spectrometry (MS), provides excellent selectivity by separating compounds based on their physicochemical properties and identifying them by their unique mass-to-charge ratios. nih.gov Furthermore, novel sensor technologies, including those based on molecularly imprinted polymers (MIPs), are being explored to offer cost-effective and robust alternatives with high selectivity for specific molecules in complex samples. mdpi.comacs.org
Matrix Effects in Complex Biological and Environmental Samples
When analyzing samples from biological or environmental sources, the sample matrix—everything in the sample except the analyte—can significantly interfere with the analysis. This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov Biological fluids like plasma and urine, as well as animal tissues, are notoriously complex matrices containing proteins, salts, and other endogenous substances that can affect the accuracy and precision of results. nih.govnih.gov
Several strategies are employed to mitigate matrix effects. One common approach is extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering components before analysis. nih.govnih.gov For example, a study on fluoroquinolone residues in poultry tissue found that the choice of extraction procedure, such as using a mixture of trichloroacetic acid-acetonitrile and an SPE cartridge, was critical for obtaining high recovery rates. nih.gov
Environmental Fate and Transformation of Amifloxacin N Oxide
Environmental Occurrence and Distribution of Fluoroquinolone N-Oxides
Fluoroquinolone (FQ) antibiotics are frequently detected in various environmental compartments due to their extensive use in human and veterinary medicine and their incomplete removal during wastewater treatment. nih.gov Once in the environment, FQs can undergo transformation, leading to the formation of metabolites such as N-oxides. The formation of N-oxide products from fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) has been observed during chemical oxidation processes. nih.gov
While specific data on the environmental concentrations of Amifloxacin (B1664871) N-oxide are not available, the occurrence of other fluoroquinolone N-oxides can be inferred from the presence of their parent compounds in wastewater effluents, surface water, and soil. nih.govnih.gov For instance, levofloxacin (B1675101) has been shown to transform into its N-oxide form under simulated sunlight conditions, indicating that N-oxides can be present in sunlit aquatic environments. researchgate.net The distribution of these N-oxides is expected to be influenced by the same transport mechanisms as the parent FQs, including water flow and soil-sludge dynamics. mdpi.com
Degradation Kinetics and Pathways in Environmental Matrices
The degradation of fluoroquinolone N-oxides in the environment can occur through both abiotic and biotic processes. The kinetics and pathways of these reactions determine the persistence and potential impact of these compounds.
Abiotic Degradation Processes
Abiotic degradation, primarily through photodegradation and chemical oxidation, plays a crucial role in the transformation of fluoroquinolone N-oxides in the environment.
Photodegradation is a significant removal pathway for many fluoroquinolones in sunlit surface waters. mdpi.comnih.gov The N-oxide derivatives are also susceptible to photodegradation. For example, levofloxacin N-oxide is a known transformation product of levofloxacin when exposed to sunlight-driven advanced oxidation processes. researchgate.net The degradation of fluoroquinolones often follows first-order kinetics, and the rate is influenced by factors such as light intensity and the presence of photosensitizing substances. nih.gov
The photodegradation of fluoroquinolones can lead to a variety of products. Common transformation pathways include the cleavage of the piperazine (B1678402) ring and decarboxylation. researchgate.net For instance, the photodegradation of ofloxacin (B1677185) has been shown to produce several transformation products through these routes. researchgate.net While specific photodegradation products of Amifloxacin N-oxide have not been identified, it is plausible that it would undergo similar transformations.
Table 1: Examples of Photodegradation Rates for Fluoroquinolones (Note: Data for this compound is not available; data for related compounds is presented as a proxy.)
| Compound | Conditions | Degradation Rate/Half-life | Reference |
| Ciprofloxacin | Sunlight, Aqueous Solution | 80% degradation in 250 min | austinpublishinggroup.com |
| Ofloxacin | Sunlight, Aqueous Solution | 82% degradation in 350 min | austinpublishinggroup.com |
| Norfloxacin (B1679917) | UV light, Mn:ZnS QDs catalyst | 84% degradation in 60 min | nih.gov |
| Moxifloxacin | UVA radiation | 21.56% degradation after 105 days | nih.gov |
Chemical oxidation is another important abiotic degradation pathway for fluoroquinolones and their N-oxides. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading these compounds. mdpi.com The piperazine ring of fluoroquinolones is a primary site for oxidative attack. nih.gov
Studies on the oxidation of ciprofloxacin and enrofloxacin by peroxymonosulfate (B1194676) (PMS) have shown the formation of N-oxide products. nih.gov The reaction kinetics are often pH-dependent and follow second-order rate constants. nih.gov For example, the reaction of ciprofloxacin with PMS has apparent second-order rate constants ranging from 0.10 to 13.05 M⁻¹s⁻¹ at pH 5-10. nih.gov
Biodegradation Mechanisms and Microorganism Involvement
Biodegradation of fluoroquinolones is generally considered to be a slow process. scispace.com However, various microorganisms have been shown to transform these compounds. The primary mechanism of biotransformation often involves the modification of the piperazine ring. frontiersin.org
Several bacterial strains, such as Labrys portucalensis F11, have been found to biodegrade ofloxacin, norfloxacin, and ciprofloxacin. researchgate.net The degradation pathways mainly involve the cleavage of the piperazine ring and defluorination. researchgate.net Fungi, including white-rot fungi like Coriolopsis gallica, have also demonstrated the ability to transform levofloxacin. mdpi.com
Mycobacterium species have been shown to transform norfloxacin into N-acetylnorfloxacin and N-nitrosonorfloxacin. nih.gov This suggests that microbial N-modification is a potential biotransformation pathway for fluoroquinolones. While specific microorganisms that can degrade this compound have not been identified, it is plausible that similar microbial communities could be involved in its transformation.
Sorption and Mobility Phenomena in Environmental Compartments
The mobility of fluoroquinolone N-oxides in the environment is largely governed by their sorption behavior to soil and sediment particles. Sorption can reduce the bioavailability of these compounds for degradation and transport. nih.gov
The sorption of fluoroquinolones to soil is influenced by soil properties such as pH, organic matter content, and the presence of metal oxides. researchgate.netnih.gov Fluoroquinolones can exist as cations, zwitterions, or anions depending on the pH, which affects their interaction with charged soil surfaces. nih.gov Cation exchange and complexation with metal oxides are considered important sorption mechanisms. researchgate.netnih.gov
Sorption coefficients (Kd) for fluoroquinolones can vary widely depending on the specific compound and soil characteristics. For instance, Kd values for ciprofloxacin and enrofloxacin in various soils at pH 5 have been reported to range from 140-54,600 L/kg and 120-33,600 L/kg, respectively. researchgate.net The sorption of fluoroquinolones is often nonlinear, as indicated by Freundlich exponent (n) values less than 1, suggesting that sorption becomes less favorable as the concentration of the compound increases. nih.gov
While specific sorption data for this compound is not available, it is expected to exhibit strong sorption to soil and sediment, similar to other fluoroquinolones, which would limit its mobility in the environment. researchgate.netnih.gov
Table 2: Soil Sorption Coefficients for Selected Fluoroquinolones (Note: Data for this compound is not available; data for related compounds is presented as a proxy.)
| Compound | Soil Type | pH | Sorption Coefficient (Kd or Kf) (L/kg) | Reference |
| Ciprofloxacin | Various soils | 5.0 ± 0.1 | 140 - 54,600 | researchgate.net |
| Enrofloxacin | Various soils | 5.0 ± 0.1 | 120 - 33,600 | researchgate.net |
| Sulfamethazine | Loamy Sand | 5 | 1.95 | nih.gov |
| Sulfamethazine | Loam | 4 | 3.32 | nih.gov |
Formation of Subsequent Environmental Transformation Products
The environmental degradation of this compound, a metabolite of the fluoroquinolone antibiotic Amifloxacin, is a critical area of study for understanding its complete environmental fate. While research specifically detailing the full cascade of transformation products originating from this compound is limited in publicly available scientific literature, the degradation patterns of structurally similar fluoroquinolones can provide insights into potential pathways.
Transformation of fluoroquinolones in the environment is known to occur through various biotic and abiotic processes, including photodegradation and microbial degradation. These processes can lead to a variety of subsequent products. For fluoroquinolones in general, common transformation pathways involve modifications to the piperazine ring, which is a primary site for environmental degradation. frontiersin.orgnih.govresearchgate.net These modifications can include cleavage of the ring, hydroxylation, and dealkylation. scielo.br Another significant degradation pathway for this class of compounds is decarboxylation. researchgate.net
Studies on other fluoroquinolones have identified a range of transformation products. For instance, the photodegradation of fluoroquinolones can lead to the formation of numerous photoproducts through pathways such as the oxidation of the benzene (B151609) ring following the cleavage of the piperazine ring. acs.org Similarly, biodegradation by microorganisms can result in the formation of various metabolites. For example, the biodegradation of ofloxacin, norfloxacin, and ciprofloxacin by Labrys portucalensis F11 was found to proceed primarily through the cleavage of the piperazine ring and displacement of the fluorine substituent. nih.gov
While direct evidence for the specific transformation products of this compound is not extensively documented, the known metabolic relationship between Amifloxacin and its N-oxide and desmethyl metabolites provides a starting point for inferring potential degradation sequences.
Table 1: Known Metabolites of Amifloxacin
| Parent Compound | Metabolite | Reference |
| Amifloxacin | This compound | |
| Amifloxacin | N-desmethyl amifloxacin |
This table is based on information identifying this compound and N-desmethyl amifloxacin as metabolites of Amifloxacin.
Further research focusing specifically on the environmental degradation of this compound is necessary to definitively identify its subsequent transformation products and to construct a complete environmental degradation pathway. Such studies would involve laboratory experiments under simulated environmental conditions (e.g., exposure to sunlight, different water chemistries, and microbial populations) and the use of advanced analytical techniques to identify the resulting chemical structures.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Amifloxacin N-oxide for mechanistic studies?
- Methodological Answer : this compound synthesis typically involves oxidation of the parent compound using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C, DEPT, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to validate molecular mass. Purity should be assessed via HPLC with UV detection (λ = 254 nm) . Stability under varying pH and temperature conditions must be tested using accelerated degradation studies (e.g., ICH guidelines).
Q. What experimental methods are recommended to assess the mutagenic potential of this compound?
- Methodological Answer : Use the Ames test (OECD 471) with Salmonella typhimurium strains (TA98, TA100) and metabolic activation (S9 mix) to evaluate DNA damage. For deeper insights, employ structure–activity relationship (SAR) fingerprinting: match substructures of this compound against mutagenicity databases (e.g., Leadscope, Tox21) and quantify alerts for specific subclasses like quindioxins or benzo-oxadiazole N-oxides . Statistical analysis of mutagenic/non-mutagenic ratios across databases enhances reliability.
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity (LLOQ ~10 µg/kg). Use reversed-phase C18 columns with mobile phases of 0.1% formic acid in water and acetonitrile. Validate the method per ICH M10 guidelines, including linearity (r² > 0.99), precision (CV < 15%), and recovery (>80%) . Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices like plasma or liver tissue.
Q. What structural features of this compound influence its pharmacological activity?
- Methodological Answer : The N-oxide moiety enhances solubility and alters electron distribution, potentially affecting binding to bacterial topoisomerases. Compare activity against the parent compound (Amifloxacin) via minimum inhibitory concentration (MIC) assays in Gram-negative/-positive strains. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target enzymes, while Hammett constants quantify electronic effects of substituents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) to avoid inhalation of aerosols. Store at 2–8°C in airtight containers with desiccants to prevent degradation. Monitor waste disposal per EPA guidelines (e.g., incineration for mutagenic compounds). Emergency protocols should include decontamination with 70% ethanol and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can contradictions in mutagenicity data for aromatic N-oxides like this compound be resolved?
- Methodological Answer : Perform meta-analysis of public/proprietary datasets (e.g., ChEMBL, PubChem) using SAR fingerprints to identify conflicting substructural alerts. Stratify data by assay type (e.g., Ames vs. in vitro micronucleus) and species (bacterial vs. mammalian). Bayesian statistical models can weigh evidence strength, while molecular dynamics simulations may reveal DNA-adduct formation mechanisms specific to subclasses .
Q. What experimental designs optimize in vitro transport studies of this compound in hepatic models?
- Methodological Answer : Use polarized cell lines (e.g., HepG2 or Caco-2 monolayers) to assess apical-to-basal transport. Inhibit efflux pumps (P-gp, BCRP) with verapamil or Ko143 to isolate uptake mechanisms. Compare results with OCT1/Oct1-knockout models (e.g., HEK293 transfectants or knockout mice) to confirm transporter independence, as seen in sorafenib N-oxide studies . LC-MS/MS quantifies intracellular accumulation.
Q. How does SAR fingerprinting improve predictive models for N-oxide mutagenicity?
- Methodological Answer : Generate 101 hierarchical substructure queries (e.g., benzo-oxadiazole N-oxide) and match them against mutagenicity databases. Calculate alert scores as the ratio of mutagenic compounds per subclass. Machine learning (e.g., random forests) can prioritize high-risk substructures, while cross-validation with proprietary pharma data reduces overfitting .
Q. What strategies validate in vitro findings for this compound in vivo?
- Methodological Answer : Use Oct1-knockout mice to assess hepatic uptake and plasma pharmacokinetics (non-compartmental analysis). Microdialysis probes in target tissues (liver, kidneys) measure unbound drug concentrations. Correlate with in vitro hepatocyte data using physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) . Metabolite profiling via HRMS identifies N-oxide stability in vivo.
Q. How can computational models predict the bioactivity of novel N-oxide derivatives?
- Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for electron density) with molecular docking to predict target binding. Use QSAR models trained on public N-oxide datasets (e.g., pMIC values for antibacterial activity). Validate predictions via synthesis and testing of focused libraries (10–20 analogs) with systematic variation of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
